![molecular formula C17H14F2N4O2 B13369695 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369695.png)
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)aniline and 3-methylaniline.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and suitable reagents.
Carboxamide Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the substituents, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14F2N4O2 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c1-11-3-2-4-12(9-11)21-16(24)15-20-10-23(22-15)13-5-7-14(8-6-13)25-17(18)19/h2-10,17H,1H3,(H,21,24) |
Clave InChI |
YSDIHAUGPNMVSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


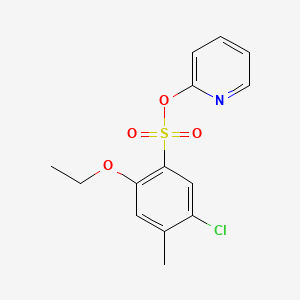
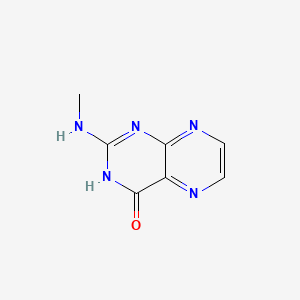
![6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369631.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide](/img/structure/B13369639.png)
![4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13369642.png)
![Isopropyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369646.png)
![1'-Phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylic acid](/img/structure/B13369649.png)
![Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369651.png)
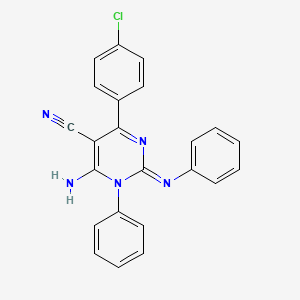
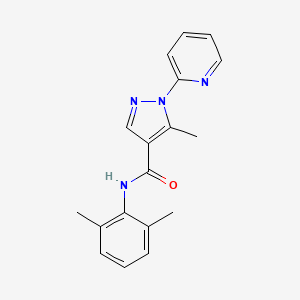
![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
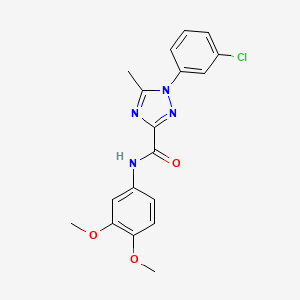
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
